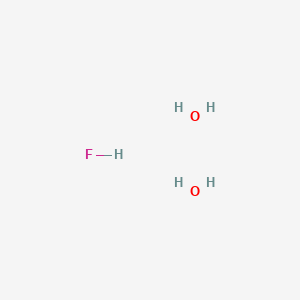
Hydrogen fluoride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen fluoride dihydrate is a chemical compound consisting of hydrogen fluoride and water in a 1:2 molar ratio. It is a colorless, highly corrosive liquid that is known for its ability to dissolve many materials, including glass. This compound is primarily used in industrial applications and scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrogen fluoride dihydrate can be synthesized by carefully combining hydrogen fluoride with water. The reaction is highly exothermic and must be conducted under controlled conditions to prevent violent reactions. The general reaction is:
HF+2H2O→HF⋅2H2O
Industrial Production Methods: Industrially, hydrogen fluoride is produced by reacting sulfuric acid with fluorite (calcium fluoride):
CaF2+H2SO4→2HF+CaSO4
The hydrogen fluoride gas produced is then dissolved in water to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hydrogen fluoride dihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with metals and metal oxides to form metal fluorides.
Hydrolysis: It hydrolyzes to form hydrofluoric acid and water.
Complex Formation: It forms complexes with various metal ions.
Common Reagents and Conditions:
Metals and Metal Oxides: Reacts with metals like aluminum and silicon to form corresponding fluorides.
Water: Hydrolyzes in the presence of water to form hydrofluoric acid.
Major Products Formed:
Metal Fluorides: Such as aluminum fluoride and silicon tetrafluoride.
Hydrofluoric Acid: Formed through hydrolysis.
Applications De Recherche Scientifique
Hydrogen fluoride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic and inorganic synthesis, particularly in the production of fluorinated compounds.
Biology: Utilized in the study of enzyme mechanisms and protein structures due to its ability to modify biological molecules.
Medicine: Employed in the synthesis of pharmaceuticals, especially those containing fluorine atoms.
Industry: Used in the etching of glass and metals, as well as in the production of high-purity fluorine compounds
Mécanisme D'action
Hydrogen fluoride dihydrate exerts its effects primarily through the release of fluoride ions. These ions can interact with various molecular targets, including enzymes and proteins, altering their structure and function. The compound’s high reactivity is due to the strong electronegativity of fluorine, which allows it to form strong bonds with other elements .
Comparaison Avec Des Composés Similaires
Hydrogen Chloride (HCl): Similar in being a hydrogen halide but less reactive and less corrosive.
Hydrogen Bromide (HBr): Another hydrogen halide with similar properties but lower reactivity.
Hydrogen Iodide (HI): Less reactive compared to hydrogen fluoride due to the larger atomic size of iodine.
Uniqueness: Hydrogen fluoride dihydrate is unique due to its ability to form strong hydrogen bonds, making it highly reactive and capable of dissolving materials like glass. Its high electronegativity and small molecular size contribute to its distinct chemical behavior .
Propriétés
Numéro CAS |
64554-67-2 |
|---|---|
Formule moléculaire |
FH5O2 |
Poids moléculaire |
56.037 g/mol |
Nom IUPAC |
dihydrate;hydrofluoride |
InChI |
InChI=1S/FH.2H2O/h1H;2*1H2 |
Clé InChI |
VIXCQEYUSKSFNN-UHFFFAOYSA-N |
SMILES canonique |
O.O.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
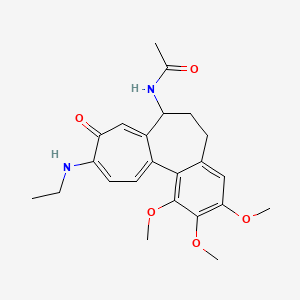
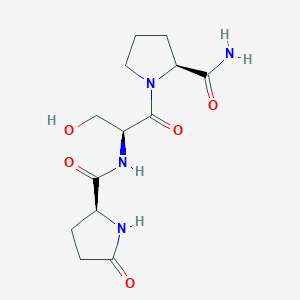
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
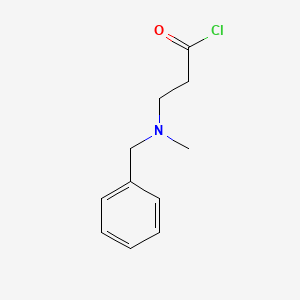
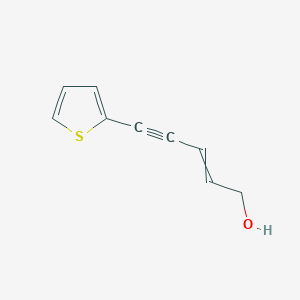
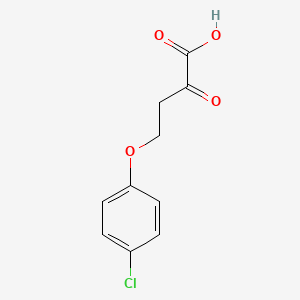
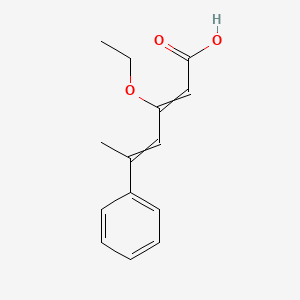
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
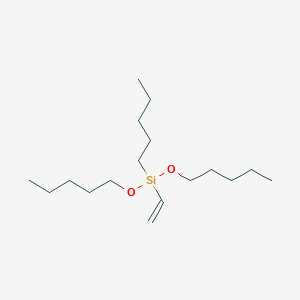
![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
